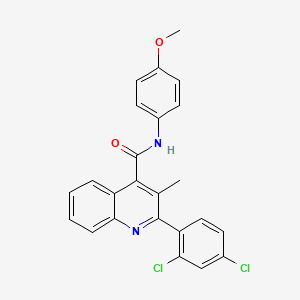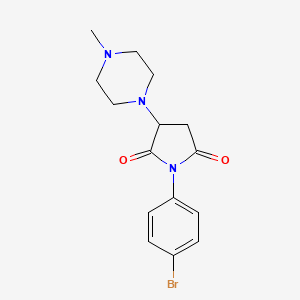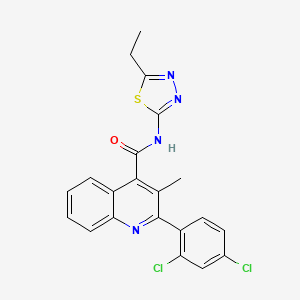![molecular formula C23H27N3O3 B5143664 5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MEOP or MEOP-BPO, and it has been found to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of MEOP-BPO involves its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been found to bind to the ATP-binding site of certain enzymes, which can lead to the inhibition of their activity. MEOP-BPO has also been found to bind to certain receptors in the body, which can modulate the activity of certain neurotransmitters and signaling pathways.
Biochemical and Physiological Effects
MEOP-BPO has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. This compound has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. MEOP-BPO has also been found to modulate the activity of certain neurotransmitters in the brain, which can have a range of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MEOP-BPO in lab experiments is its ability to selectively bind to and modulate the activity of certain proteins and enzymes. This compound can be used to study the effects of specific enzymes and signaling pathways on various biological processes. However, one of the limitations of using MEOP-BPO is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of MEOP-BPO. One potential area of research is the development of new analogs of this compound that have improved binding affinity and selectivity for specific enzymes and receptors. Another area of research is the study of the physiological effects of MEOP-BPO in vivo, as most of the current research has been conducted in vitro. Finally, MEOP-BPO could be studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
Métodos De Síntesis
The synthesis of MEOP-BPO involves several steps, including the reaction of 2-(2-phenylethyl)phenol with phosgene to form 2-(2-phenylethyl)phenyl chloroformate. This intermediate is then reacted with 4-(2-methoxyethyl)piperazine and sodium hydride to form MEOP-BPO. The synthesis of this compound is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
MEOP-BPO has been used extensively in scientific research due to its ability to bind to and modulate the activity of certain proteins and enzymes in the body. This compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth and proliferation of cancer cells in vitro. MEOP-BPO has also been studied for its potential use in the treatment of neurological disorders, as it has been found to modulate the activity of certain neurotransmitters in the brain.
Propiedades
IUPAC Name |
[4-(2-methoxyethyl)piperazin-1-yl]-[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-16-15-25-11-13-26(14-12-25)23(27)19-8-9-21-20(17-19)24-22(29-21)10-7-18-5-3-2-4-6-18/h2-6,8-9,17H,7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICHUGRISGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2-Methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)



![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)

![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)
![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)